2-{[1-(2-ethoxybenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine
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Overview
Description
2-{[1-(2-ethoxybenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-ethoxybenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivativeThe final step involves the coupling of the piperidine derivative with the fluoropyrimidine moiety under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-ethoxybenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the fluoropyrimidine moiety .
Scientific Research Applications
2-{[1-(2-ethoxybenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-ethoxybenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The fluoropyrimidine moiety is particularly important for its interaction with nucleic acids, potentially disrupting DNA or RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-methoxybenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine
- 2-{[1-(2-ethoxybenzoyl)piperidin-3-yl]oxy}-4-chloropyrimidine
- 2-{[1-(2-ethoxybenzoyl)piperidin-3-yl]oxy}-5-bromopyrimidine
Uniqueness
2-{[1-(2-ethoxybenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom in the pyrimidine ring enhances its stability and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-2-24-16-8-4-3-7-15(16)17(23)22-9-5-6-14(12-22)25-18-20-10-13(19)11-21-18/h3-4,7-8,10-11,14H,2,5-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYOIBQSVUFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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